2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine
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Overview
Description
2-({[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}methyl)pyridine is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Derivative Synthesis : This chemical has been involved in the synthesis of various derivatives. For example, derivatives of pyrimidine-2-thione, a heterocyclic ring, have been synthesized by reacting with benzoyl acetone and thiosemicarbiazide in acidic medium, which suggests a role in the creation of antifolate compounds (Mohammed, Ahmed, & Abachi, 2016).
Production of Heterocyclic Products : Another study indicates the transformation of related compounds like (1-phenylsulfonyl-2-pyrazolin-5-yl)-methyl ketones into various heterocyclic products, including pyridines and pyrazoles, under certain conditions (Lempert-Sre´ter & Lempert, 1975).
Methodology for Ionic Liquids : The compound has been used in the direct methylation or trifluoroethylation of derivatives, providing a simple route to various room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).
Medicinal and Biological Aspects
Anticancer Agent Synthesis : There's research indicating its role in the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, which have been investigated for their anti-cancer activities (Redda & Gangapuram, 2007).
Antimicrobial Activity : Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing a phenylsulfonyl moiety, synthesized from related compounds, demonstrated significant antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).
Chemical Properties and Reactions
Regioselective Reactions : A study on regioselective (phenylsulfonyl)difluoromethylation of fused imidazoles with iododifluoromethyl phenyl sulfone using this compound or related ones indicates its utility in specific chemical reactions (Yin, Zhu, & Fu, 2017).
Formation of Coordination Polymers : Research has shown the ability of similar ligands to coordinate with metals like AgI, CuI, and CdII, forming one-dimensional polymeric structures (Jin, You, & Ma, 2019).
Mechanism of Action
Mode of action
Benzimidazoles and thiazoles often work by binding to their target and altering its function .
Biochemical pathways
Without specific information on STK522397, it’s hard to say which biochemical pathways it affects. Benzimidazoles and thiazoles can affect a variety of pathways depending on their specific structure and target .
Pharmacokinetics
These properties can greatly vary among different compounds, even within the same class .
Result of action
Benzimidazoles and thiazoles can have a variety of effects depending on their specific structure and target .
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-28(26,18-12-5-2-6-13-18)21-20(27-15-17-11-7-8-14-22-17)23-19(24-21)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWDLJFZUDUNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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